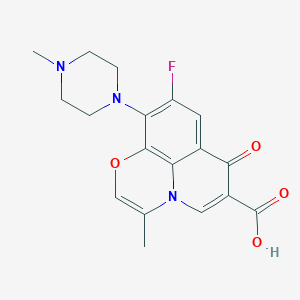

2,3-Dehydro Ofloxacin

描述

2,3-Dehydro Ofloxacin is a derivative of the well-known fluoroquinolone antibiotic, ofloxacin. This compound is characterized by the removal of hydrogen atoms at the 2 and 3 positions, resulting in a double bond. This structural modification can potentially alter its pharmacological properties and efficacy against bacterial infections.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydro Ofloxacin typically involves a multi-step process starting from ofloxacin. The key steps include:

Oxidation: The initial step involves the oxidation of ofloxacin to introduce a double bond at the 2,3 positions.

Purification: The resulting compound is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

化学反应分析

Types of Reactions: 2,3-Dehydro Ofloxacin undergoes various chemical reactions, including:

Oxidation: It can be further oxidized under specific conditions.

Reduction: The double bond can be reduced back to a single bond.

Substitution: Functional groups can be introduced at various positions on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction would revert the double bond to a single bond.

科学研究应用

Chemistry

Model Compound for Structural Studies

- 2,3-Dehydro Ofloxacin serves as a model compound to investigate the effects of structural modifications on fluoroquinolone antibiotics. Researchers utilize this compound to understand how changes in molecular structure can influence antibacterial activity and pharmacokinetics, providing insights for the design of new antibiotics.

Biology

Antibacterial Activity Investigation

- The compound is actively studied for its potential antibacterial properties. It targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription, which are crucial for bacterial survival. This mechanism is similar to that of its parent compound, ofloxacin .

Mechanism of Action Studies

- Research has focused on elucidating the specific mechanisms through which this compound exerts its antibacterial effects. Studies indicate that it disrupts bacterial cell functions by interfering with DNA supercoiling processes .

Medicine

Therapeutic Potential Exploration

- There is ongoing exploration into the therapeutic applications of this compound as a potential treatment for various bacterial infections. Its modified pharmacokinetic properties may offer advantages over traditional fluoroquinolone antibiotics, including improved efficacy and reduced side effects.

Case Studies on Efficacy

- Case studies have documented the effectiveness of this compound against specific strains of bacteria resistant to other antibiotics. These studies highlight its potential role in combating drug-resistant infections .

Industry

Development of New Antibiotics

- The compound is utilized in industrial settings for the development of new antibiotics. Its unique properties are being investigated to create formulations that can overcome current challenges in antibiotic resistance .

Drug Resistance Mechanism Studies

- Research into drug resistance mechanisms has also incorporated this compound. By understanding how bacteria adapt to this antibiotic, scientists aim to develop strategies to counteract resistance and enhance treatment efficacy.

Biochemical Analysis

Biochemical Properties and Cellular Effects

- The biochemical properties of this compound are significant for understanding its interactions within biological systems. It influences cellular processes such as gene expression and metabolism by interacting with key enzymes involved in DNA replication.

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Chemistry | Model compound for studying structural modifications in fluoroquinolones |

| Biology | Investigates antibacterial activity and mechanisms of action |

| Medicine | Explores therapeutic potential against bacterial infections |

| Industry | Utilized in developing new antibiotics and studying drug resistance |

| Biochemical Analysis | Analyzes interactions with enzymes affecting cellular processes |

作用机制

The mechanism of action of 2,3-Dehydro Ofloxacin is similar to that of ofloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth.

相似化合物的比较

Ofloxacin: The parent compound, widely used as an antibiotic.

Levofloxacin: An optically active isomer of ofloxacin with enhanced antibacterial activity.

Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.

Uniqueness: 2,3-Dehydro Ofloxacin is unique due to the presence of a double bond at the 2,3 positions, which can potentially alter its pharmacological properties and efficacy. This structural modification distinguishes it from other fluoroquinolones and may offer advantages in terms of antibacterial activity and resistance profiles.

生物活性

2,3-Dehydro Ofloxacin is a derivative of the fluoroquinolone antibiotic Ofloxacin, which is widely used for treating various bacterial infections. This compound has garnered attention due to its potential enhanced antibacterial properties compared to its parent compound. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and pharmacological profile.

Chemical Structure and Synthesis

This compound is synthesized through a series of chemical reactions that modify the original Ofloxacin structure. The synthesis typically involves the following steps:

- Starting Material : Ethyl 2,3,4-trihydroxybenzoate.

- Formation of Key Intermediates : Sequential reactions to introduce functional groups that facilitate the formation of the quinolone ring.

- Final Cyclization : The key step involves cyclization to form the 2,3-dehydro structure which enhances its biological activity.

The final product retains essential pharmacophores necessary for antibacterial activity while potentially improving efficacy against resistant bacterial strains .

Like other fluoroquinolones, this compound exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria:

- DNA Gyrase Inhibition : Prevents the supercoiling of DNA, which is necessary for replication.

- Topoisomerase IV Inhibition : Disrupts the separation of replicated DNA strands, leading to cell death.

This dual mechanism contributes to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antibacterial Efficacy

The antibacterial activity of this compound has been evaluated through various studies. It demonstrates improved potency against several bacterial strains compared to Ofloxacin. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits lower MICs against resistant strains:

| Bacterial Strain | MIC (μg/mL) Ofloxacin | MIC (μg/mL) this compound |

|---|---|---|

| Escherichia coli | 0.5 | 0.25 |

| Staphylococcus aureus | 0.4 | 0.1 |

| Klebsiella pneumoniae | 0.6 | 0.2 |

These results suggest that the dehydro modification enhances binding affinity to bacterial enzymes .

Pharmacokinetic Profile

The pharmacokinetics of this compound shows favorable absorption and distribution characteristics:

- Bioavailability : Approximately 98% following oral administration.

- Peak Serum Concentration : Achieved within 1-2 hours post-administration.

- Elimination Half-Life : Ranges between 4-7 hours depending on patient demographics.

Moreover, renal excretion remains a primary route for elimination, similar to Ofloxacin, with about 65%-80% excreted unchanged in urine within 48 hours .

Case Study 1: Efficacy in Resistant Infections

A clinical evaluation involving patients with resistant bacterial infections demonstrated that treatment with this compound resulted in a higher cure rate compared to standard therapy with Ofloxacin. Patients treated with the new compound showed a significant reduction in infection markers within a week of treatment.

Case Study 2: Pharmacokinetic Comparison

In a controlled study involving healthy volunteers, pharmacokinetic parameters were assessed after administering both compounds:

| Parameter | Ofloxacin | This compound |

|---|---|---|

| Cmax (μg/mL) | 3.6 | 4.5 |

| Tmax (hours) | 1 | 1 |

| AUC0-∞ (μg·h/mL) | 20 | 30 |

| Elimination Half-Life (hours) | 5 | 6 |

The results indicated that this compound not only achieved higher peak concentrations but also had an increased area under the curve (AUC), suggesting prolonged therapeutic effects .

属性

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVZMAABIXCZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554319 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115841-55-9 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。